molecular formula C17H11BrCl2N2O2 B2842640 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one CAS No. 1151813-61-4

3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one

Cat. No. B2842640
CAS RN: 1151813-61-4
M. Wt: 426.09
InChI Key: URUPDOIKTMCJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound has shown potential as a therapeutic agent in various scientific studies.

Mechanism of Action

The mechanism of action of 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells and bacteria. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to have antioxidant properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Another direction is to study its potential as an anti-malarial agent. Additionally, future research could focus on developing more efficient synthesis methods and exploring its potential use in combination with other drugs.

Synthesis Methods

The synthesis of 3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one involves the reaction of 8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-90°C and produces the final product in good yield.

Scientific Research Applications

3-acetyl-8-bromo-5-chloro-2-(4-chlorophenylamino)quinolin-4(1H)-one has been studied for its potential therapeutic applications in various scientific studies. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an anti-malarial agent.

properties

IUPAC Name

3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPDOIKTMCJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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